molecular formula C19H20O5 B5434009 3-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one

3-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one

Cat. No. B5434009
M. Wt: 328.4 g/mol
InChI Key: KHZBNBAMBIGBMC-CSKARUKUSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds involves spectroscopic analysis such as MS, FT-IR, UV–visible, 1H NMR, and 13C NMR, alongside single crystal X-ray diffraction studies for structural confirmation (Kumar et al., 2018).

Molecular Structure Analysis

  • Compounds with similar molecular structures demonstrate planarity and intramolecular hydrogen bonds, influencing their crystal structure (Kumar et al., 2018).
  • Density functional theory (DFT) is employed to analyze molecular structures, offering insights into bond angles, distances, and spectroscopic properties (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

  • Related compounds exhibit various intermolecular secondary interactions and display photophysical properties like UV–Visible and fluorescence spectroscopy, as well as electrochemical properties (Golla et al., 2020).

Physical Properties Analysis

  • X-ray diffraction and FT-IR spectroscopy are key techniques in analyzing the physical properties of similar compounds (Mary et al., 2015).

Chemical Properties Analysis

  • The chemical properties of similar compounds are characterized by their molecular electrostatic potential surface, reactivity descriptors, and optical properties (Kumar et al., 2016).

properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-16-11-9-14(12-18(16)23-3)15(20)10-8-13-6-5-7-17(22-2)19(13)24-4/h5-12H,1-4H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZBNBAMBIGBMC-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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